molecular formula C11H22N2O2 B13585508 tert-Butyl (2-amino-3-cyclopropylpropyl)carbamate

tert-Butyl (2-amino-3-cyclopropylpropyl)carbamate

Cat. No.: B13585508
M. Wt: 214.30 g/mol
InChI Key: UESRBOBMSGXXEX-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-amino-3-cyclopropylpropyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a cyclopropyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate typically involves the protection of an amine group using tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the generated acid . The reaction can be performed under both aqueous and anhydrous conditions, depending on the desired outcome .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate involves its role as a protecting group. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This process is facilitated by the formation of a stable tert-butyl cation, which is a key intermediate in the reaction . The molecular targets and pathways involved depend on the specific application of the compound, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-amino-3-cyclopropylpropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where stability under mild conditions is crucial .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9(12)6-8-4-5-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)

InChI Key

UESRBOBMSGXXEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1CC1)N

Origin of Product

United States

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